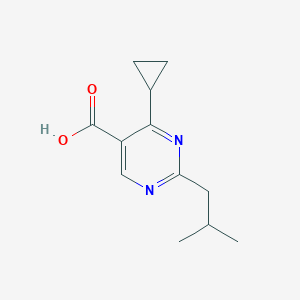![molecular formula C44H26O4 B13640926 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13640926.png)
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde: is a complex organic compound characterized by multiple formyl groups attached to a phenyl backbone. This compound is notable for its unique structure, which includes a buta-1,3-diynyl linkage, making it a subject of interest in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common approach includes the following steps:
-
Formation of the Buta-1,3-diynyl Linkage:
Reagents: 1,3-dibromo-2-butyne and a suitable base (e.g., potassium tert-butoxide).
Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
-
Attachment of Formyl Groups:
Reagents: 4-formylphenylboronic acid and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
Conditions: The reaction is performed under Suzuki coupling conditions, typically in a solvent like tetrahydrofuran (THF) at elevated temperatures (e.g., 80°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media at room temperature.
Products: Oxidation of formyl groups to carboxylic acids.
-
Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents like diethyl ether or tetrahydrofuran.
Products: Reduction of formyl groups to primary alcohols.
-
Substitution:
Reagents: Nucleophiles like amines or thiols.
Conditions: Performed in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Formation of imines or thioethers.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with unique electronic properties.
Biology and Medicine:
Drug Development: Investigated for potential use in the synthesis of pharmaceutical intermediates.
Biological Probes: Utilized in the design of fluorescent probes for biological imaging.
Industry:
Electronics: Applied in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Catalysis: Used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The buta-1,3-diynyl linkage provides rigidity to the molecule, influencing its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by forming covalent adducts with active site residues.
Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
1,3,5-Tris(4-formylphenyl)benzene: Similar structure but lacks the buta-1,3-diynyl linkage.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Contains a triazine core instead of a phenyl backbone.
Uniqueness:
Structural Complexity: The presence of the buta-1,3-diynyl linkage and multiple formyl groups makes it structurally unique.
Reactivity: The compound’s reactivity is influenced by the electronic effects of the formyl groups and the rigidity of the buta-1,3-diynyl linkage, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C44H26O4 |
|---|---|
Poids moléculaire |
618.7 g/mol |
Nom IUPAC |
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C44H26O4/c45-27-31-5-13-37(14-6-31)41-21-35(22-42(25-41)38-15-7-32(28-46)8-16-38)3-1-2-4-36-23-43(39-17-9-33(29-47)10-18-39)26-44(24-36)40-19-11-34(30-48)12-20-40/h5-30H |
Clé InChI |
NJYKWBKGOXZXIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C#CC#CC3=CC(=CC(=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



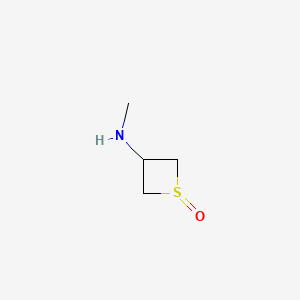

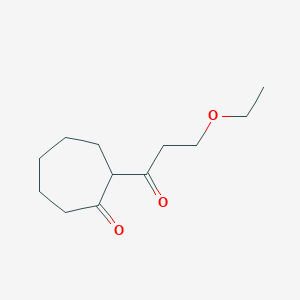
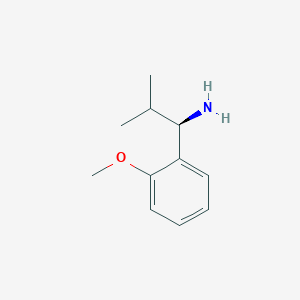
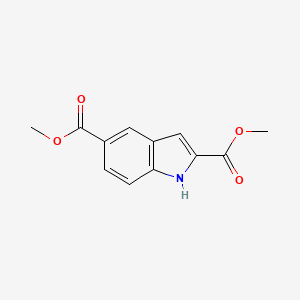

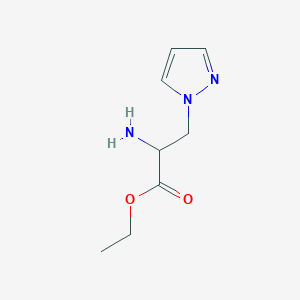

![3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13640893.png)
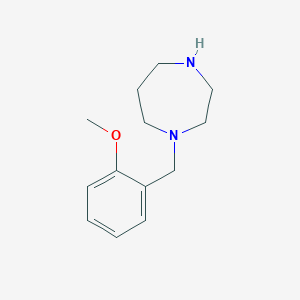
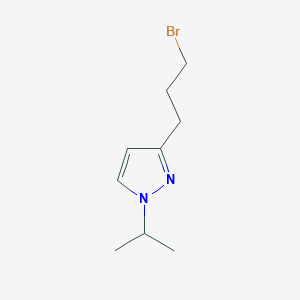
![2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13640918.png)
